molecular formula C14H12N4O2S B11029805 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11029805
M. Wt: 300.34 g/mol
InChI Key: KKUYGFUVZDGXLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound with a complex structure that includes a thiazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.

    Pyrimidine Ring Formation: The thiazole intermediate is then reacted with a suitable amidine or guanidine derivative to form the fused pyrimidine ring.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and pyrimidine derivatives have shown efficacy.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes or receptors where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity or interference with DNA replication in microbial cells.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Lacks the pyridin-4-yl group, which may affect its biological activity.

    N-(Pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide: Lacks the 2,3-dimethyl groups, which can influence its chemical reactivity and stability.

Uniqueness

The presence of both the pyridin-4-yl group and the 2,3-dimethyl groups in 2,3-dimethyl-5-oxo-N-(pyridin-4-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide makes it unique. These functional groups can enhance its binding affinity to biological targets and improve its chemical stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

2,3-dimethyl-5-oxo-N-pyridin-4-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-8-9(2)21-14-16-7-11(13(20)18(8)14)12(19)17-10-3-5-15-6-4-10/h3-7H,1-2H3,(H,15,17,19)

InChI Key

KKUYGFUVZDGXLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC=C(C(=O)N12)C(=O)NC3=CC=NC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.